molecular formula C17H23N3O B2520672 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole CAS No. 2034339-50-7

5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole

Cat. No.: B2520672
CAS No.: 2034339-50-7
M. Wt: 285.391
InChI Key: DGZOUSDVOBAMMK-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-4-((4-phenethylpiperazin-1-yl)methyl)isoxazole include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a phenethylpiperazine moiety and a methyl group on the isoxazole ring. This unique structure imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-4-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-15-17(13-18-21-15)14-20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZOUSDVOBAMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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